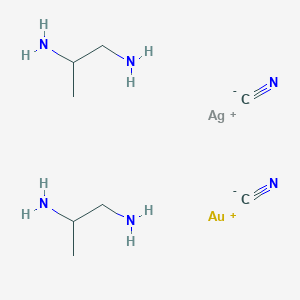
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((2-(4-hydroxyphenyl)ethyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lyxonamide, 2,4,5-trideoxy-N-(1-(((2-(4-hydroxyphenyl)ethyl)amino)carbonyl)-2-methylpropyl)-2-(((4-methoxyphenyl)methyl)amino)-4-((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-5-phenyl-, (1(S),4(S))- is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of Amide Bonds: Using reagents like carbodiimides (e.g., DCC) to couple carboxylic acids with amines.
Introduction of Phenyl Groups: Through Friedel-Crafts alkylation or acylation reactions.
Methoxy Group Addition: Via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the amide bonds or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine
The compound could have potential therapeutic applications, depending on its biological activity and mechanism of action.
Industry
In industry, it might be used in the synthesis of materials or as a specialty chemical in various processes.
作用機序
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, leading to changes in cellular pathways and functions.
類似化合物との比較
Similar Compounds
L-Lyxonamide Derivatives: Other derivatives with slight modifications in functional groups.
Phenyl-Containing Amides: Compounds with similar phenyl and amide groups.
Methoxy-Substituted Compounds: Molecules with methoxy groups in similar positions.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
特性
| 169438-17-9 | |
分子式 |
C45H57N5O8 |
分子量 |
796.0 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C45H57N5O8/c1-29(2)38(42(53)46-25-24-31-16-20-35(51)21-17-31)49-44(55)40(47-27-33-18-22-36(57-5)23-19-33)41(52)37(26-32-12-8-6-9-13-32)48-43(54)39(30(3)4)50-45(56)58-28-34-14-10-7-11-15-34/h6-23,29-30,37-41,47,51-52H,24-28H2,1-5H3,(H,46,53)(H,48,54)(H,49,55)(H,50,56)/t37-,38-,39-,40+,41+/m0/s1 |
InChIキー |
TXRFRGPNUHBBQX-ILMLRKPHSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCCC1=CC=C(C=C1)O)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
正規SMILES |
CC(C)C(C(=O)NCCC1=CC=C(C=C1)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



